molecular formula C8H18BrN3O2 B2581226 H-Leu-gly-NH2 hbr CAS No. 28671-28-5

H-Leu-gly-NH2 hbr

Cat. No. B2581226
CAS RN: 28671-28-5
M. Wt: 268.155
InChI Key: WEMUUFFBNPLQMW-RGMNGODLSA-N
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Description

H-Leu-Gly-NH2 HBr, with the CAS number 28671-28-5, is a biochemical used for proteomics research . Its molecular formula is C8H17N3O2⋅HBr and it has a molecular weight of 268.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a leucine (Leu) and a glycine (Gly) amino acid connected by a peptide bond, with an amide group (NH2) at the end and a hydrobromide (HBr) attached . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 268.15 and a molecular formula of C8H17N3O2⋅HBr . It should be stored at 0-8°C .

Safety and Hazards

H-Leu-Gly-NH2 HBr is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination. Specific safety data sheets should be consulted for detailed safety and handling information.

properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMUUFFBNPLQMW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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